N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridine moiety attached to a phenylcyclopentane carboxamide, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 5-chloro-2-aminopyridine with a suitable cyclopentanone derivative under specific conditions. One common method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the Michael addition amidation reaction . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the compound may modulate signaling pathways by binding to key regulatory proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A thiourea derivative with similar structural features.
N-(pyridin-2-yl)-benzamides: Compounds with a pyridine ring attached to a benzamide moiety, exhibiting similar reactivity.
Uniqueness
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a chloropyridine and a phenylcyclopentane carboxamide, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVOHGOELPRFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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